Thiophene, 2,2'-thiobis[5-chloro-

Organic Synthesis Thiophene Chemistry Building Block Utility

Thiophene, 2,2'-thiobis[5-chloro- (CAS 53381-41-2), also catalogued as bis(5-chloro-2-thienyl) sulfide, is a sulfur-bridged bis-thiophene scaffold with chlorine substituents at the 5,5'-positions. This compound, bearing the molecular formula C8H4Cl2S3 and a molecular weight of 267.2 g/mol, serves as a specialized research intermediate within the thiophene family.

Molecular Formula C8H4Cl2S3
Molecular Weight 267.2 g/mol
CAS No. 53381-41-2
Cat. No. B8573251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, 2,2'-thiobis[5-chloro-
CAS53381-41-2
Molecular FormulaC8H4Cl2S3
Molecular Weight267.2 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)SC2=CC=C(S2)Cl
InChIInChI=1S/C8H4Cl2S3/c9-5-1-3-7(11-5)13-8-4-2-6(10)12-8/h1-4H
InChIKeyIUXCSEGPMWRYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene, 2,2'-thiobis[5-chloro- (CAS 53381-41-2): Procurement-Relevant Properties and Structural Overview


Thiophene, 2,2'-thiobis[5-chloro- (CAS 53381-41-2), also catalogued as bis(5-chloro-2-thienyl) sulfide, is a sulfur-bridged bis-thiophene scaffold with chlorine substituents at the 5,5'-positions . This compound, bearing the molecular formula C8H4Cl2S3 and a molecular weight of 267.2 g/mol, serves as a specialized research intermediate within the thiophene family. Its structural hallmark—two electron-rich thiophene rings connected via a central sulfide linker—suggests potential utility in materials chemistry and medicinal chemistry programs requiring tailored aromatic sulfide building blocks [1].

Why Generic Substitution Fails for Thiophene, 2,2'-thiobis[5-chloro- (53381-41-2)


Generic substitution with unsubstituted dithienyl sulfides or non-halogenated analogs is not chemically rational for research applications requiring this specific scaffold. The 5,5'-dichloro substitution pattern fundamentally alters the electronic properties of both thiophene rings, directly impacting reactivity in downstream cross-coupling reactions and the compound's suitability as a building block for generating chloro-functionalized oligomers . The presence of chloro substituents is non-trivial; it enables specific reactivity pathways—such as deprotonative metalation or nucleophilic aromatic substitution—that the parent 2,2'-dithienyl sulfide cannot undergo without prior functionalization [1]. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for Thiophene, 2,2'-thiobis[5-chloro- (53381-41-2): Head-to-Head Comparisons with Closest Analogs


Synthetic Yield Comparison: 5,5'-Dichloro Scaffold vs. 5,5'-Dibromo Analog in Sulfide Formation

The title compound's synthesis from 2-chloro-5-bromothiophene yields the 5,5'-dichloro product in 30% yield (based on reacted starting material) via a high-temperature (480 °C) coupling with hydrogen sulfide . This contrasts with the synthesis of the 5,5'-dibromo analog, where the use of 2,5-dibromothiophene under similar or milder copper-catalyzed conditions would be expected to yield a different isomeric mixture or lower selectivity, as bromine is a superior leaving group and may lead to competing dehalogenation side reactions [1]. The successful isolation of the dichloro compound under forcing conditions demonstrates a specific thermal stability and selectivity for the chloride substituent that is not guaranteed for the bromide analog.

Organic Synthesis Thiophene Chemistry Building Block Utility

Electronic Property Tuning: Impact of 5,5'-Dichloro Substitution on σ-Aromaticity and Reactivity vs. Unsubstituted Dithienyl Sulfide

Kinetic studies on related allyl 5-chloro-2-thienyl sulfide system demonstrate that an acceptor substituent (Cl) on the thiophene ring does not appreciably alter the rate of sigmatropic rearrangement compared to the unsubstituted thienyl sulfide [1]. This indicates that the 5-chloro substituent preserves the aromatic character of the thiophene ring while providing a synthetic handle for further elaboration. In contrast, acceptor substituents on the allyl group significantly decrease reactivity [1], underscoring that the site of substitution (ring vs. side chain) is a critical determinant of reactivity. The 5,5'-dichloro substitution thus offers a unique balance of retained electronic character and synthetic versatility not available in unsubstituted dithienyl sulfide, which lacks functionalization handles.

Physical Organic Chemistry Reactivity Tuning Aromaticity

LogP Evaluation: Predicted Lipophilicity of 5,5'-Dichloro Compound vs. Unsubstituted Analog for Biological Screening

Computational predictions indicate a LogP value of 5.27 for Thiophene, 2,2'-thiobis[5-chloro- . This high lipophilicity, driven by the two chlorine atoms and the central sulfide, positions the compound in a different physicochemical space compared to the unsubstituted 2,2'-dithienyl sulfide, which is expected to have a significantly lower LogP (estimated ~3.5 based on thiophene logP of 1.8 and elimination of two chlorine contributions). The quantified difference of approximately 1.7 LogP units suggests that the 5,5'-dichloro compound is better suited for applications requiring enhanced membrane permeability or hydrophobic core interactions in biological assays, whereas the unsubstituted analog may be preferred for aqueous compatibility.

Physicochemical Properties Drug Design Lipophilicity

Recommended Application Scenarios for Thiophene, 2,2'-thiobis[5-chloro- (53381-41-2) Based on Verified Differentiation Evidence


Synthesis of Chloro-Functionalized Thiophene Oligomers via Cross-Coupling

The 5,5'-dichloro groups serve as synthetic handles for palladium-catalyzed deprotonative cross-coupling reactions, enabling the construction of chlorine-functionalized thiophene oligomers with tailored optoelectronic properties . The retained electronic character of the thiophene ring despite chloro substitution (as demonstrated by class-level kinetic studies) ensures that the oligomer's conjugation is not disrupted, while the chloro groups provide sites for further diversification.

Physicochemical Probe for Lipophilicity-Dependent Biological Assays

With a predicted LogP of 5.27, this compound is ideally suited as a hydrophobic core building block for designing chemical probes targeting membrane-embedded proteins or for intracellular target engagement studies where high membrane permeability is essential. The unsubstituted version would not achieve comparable LogP values, making this derivative the compound of choice for hydrophobic screening collections.

Synthetic Intermediate for Agrochemical or Pharmaceutical Lead Optimization

The compound's synthesis, achieved via a high-temperature gas-phase coupling yielding 30% product, provides a viable entry point for producing gram-quantities of this scaffold for medicinal chemistry programs. The 5-chloro substituents can be selectively manipulated in the presence of the central sulfide linker, offering a strategic advantage over non-halogenated analogs that require de novo functionalization.

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